2-Oxo-3-(pyridin-2-yl)propanoic acid
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Overview
Description
2-Oxo-3-(pyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H7NO3 It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety with an oxo group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and concentration are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxo-3-(pyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
- 2-Oxo-3-(pyridin-3-yl)propanoic acid
- 2-Oxo-3-(pyridin-4-yl)propanoic acid
- 2-Oxopropanoic acid (Pyruvic acid)
Comparison: 2-Oxo-3-(pyridin-2-yl)propanoic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 2-Oxopropanoic acid, the presence of the pyridine ring adds complexity and potential for additional interactions. The position of the pyridine ring (2-, 3-, or 4-) also affects the compound’s properties and applications.
Properties
IUPAC Name |
2-oxo-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIMUINWKILYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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